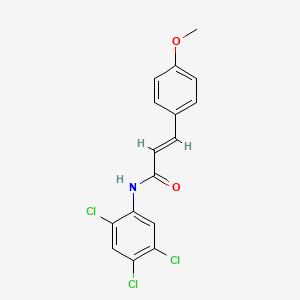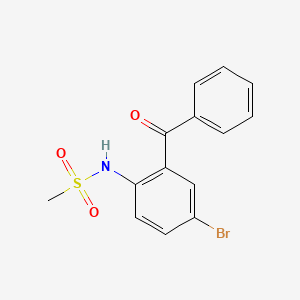![molecular formula C18H12N4O3S B3521290 3-{2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETYL}CHROMEN-2-ONE](/img/structure/B3521290.png)
3-{2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETYL}CHROMEN-2-ONE
描述
3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one is a complex organic compound that combines the structural features of chromen-2-one and tetrazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one typically involves multiple steps:
Formation of Tetrazole Derivative: The tetrazole ring is synthesized by reacting amines with sodium azide and triethyl orthoformate in an acidic medium.
Coupling with Chromen-2-one: The tetrazole derivative is then coupled with chromen-2-one through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
化学反应分析
Types of Reactions
3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenyl or tetrazole derivatives
科学研究应用
3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Material Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
5-Phenyl-1,2,3,4-tetrazole: Shares the tetrazole ring but lacks the chromen-2-one moiety.
Chromen-2-one Derivatives: Compounds like coumarin that share the chromen-2-one structure but lack the tetrazole ring.
Uniqueness
3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one is unique due to its combined structural features of both chromen-2-one and tetrazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
属性
IUPAC Name |
3-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-15(14-10-12-6-4-5-9-16(12)25-17(14)24)11-26-18-19-20-21-22(18)13-7-2-1-3-8-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSJDEUTPVXPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3521210.png)
![N-(4-bromophenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3521213.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B3521216.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B3521218.png)
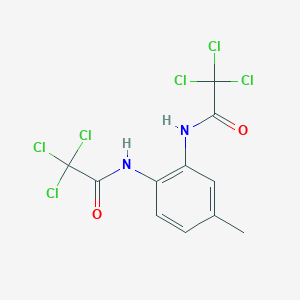
![methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3521230.png)
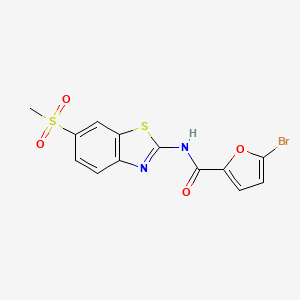
![N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3521247.png)
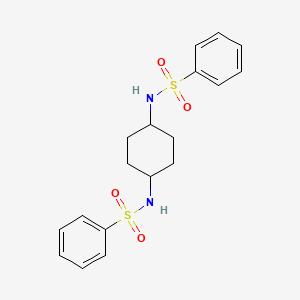
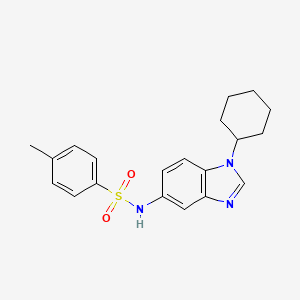

![N-[3-[2-methyl-2-[(4-methylphenyl)sulfonylamino]propyl]sulfanyl-1,2,4-triazol-4-yl]benzamide](/img/structure/B3521283.png)
